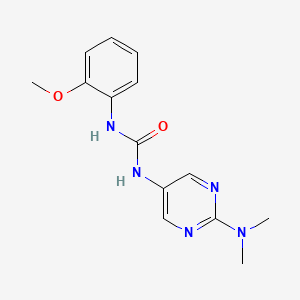

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a methoxyphenyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-19(2)13-15-8-10(9-16-13)17-14(20)18-11-6-4-5-7-12(11)21-3/h4-9H,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURRZICXJOXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-(dimethylamino)pyrimidine-5-carboxylic acid with 2-methoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-hydroxyphenyl)urea

- 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-chlorophenyl)urea

- 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-nitrophenyl)urea

Uniqueness

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural properties. This compound has garnered attention for its biological activities, including anti-cancer and anti-inflammatory effects. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a methoxyphenyl group linked to a urea moiety. Its molecular formula is CHNO, with a molecular weight of 287.32 g/mol . The specific arrangement of these functional groups contributes to its interaction with biological targets.

The mechanism of action of this compound involves the inhibition of specific enzymes by binding to their active sites. This inhibition can significantly alter cellular processes such as signal transduction and gene expression .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, it has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through mechanisms that involve downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 3.46 | G2/M phase arrest |

| MCF-7 (Breast) | 5.33 | Apoptosis via Bcl-2/Bax modulation |

| HCT-116 (Colon) | 1.48 | Inhibition of cell proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro, suggesting a potential role in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Activity

A study involving LPS-injected mice demonstrated that treatment with this compound reduced microglial activation and astrocyte proliferation in the brain, indicating its potential utility in neuroinflammatory conditions .

Synthesis and Preparation Methods

The synthesis typically involves the reaction of 2-(dimethylamino)pyrimidine-5-carboxylic acid with 2-methoxyaniline using coupling reagents like carbonyldiimidazole (CDI). This reaction is carried out under controlled conditions to ensure high yield and purity .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves three key steps:

- Pyrimidine Core Formation : Construct the pyrimidine ring using cyclization reactions with precursors like 2-aminopyrimidine derivatives.

- Dimethylamino Introduction : Perform nucleophilic substitution reactions using dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the pyrimidine ring.

- Urea Linkage Formation : React the pyrimidine intermediate with 2-methoxyphenyl isocyanate in anhydrous dichloromethane at 0–5°C to form the urea bond.

- Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, and optimize solvent polarity (e.g., THF vs. DCM) to enhance yield (target >75%). Monitor purity via HPLC and adjust reaction times (typically 12–24 hrs) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino at C2, methoxyphenyl at urea). For crystallinity, employ X-ray diffraction.

- Purity Assessment : Utilize reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for >95% purity.

- Mass Analysis : High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion peaks (expected [M+H]⁺ ~330 m/z) .

Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-urea derivatives are often kinase inhibitors).

- In Vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) or cell viability assays (MTT) in cancer lines (e.g., HCT-116, MCF-7). Include positive controls (e.g., staurosporine for kinases).

- Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding vs. enzymatic activity assays).

- Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<1%) or using solubilizing agents (e.g., cyclodextrins).

- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation in cell-based vs. cell-free systems .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the pyrimidine and phenyl rings?

- Methodological Answer :

- Analog Synthesis : Replace the 2-methoxy group with electron-withdrawing (e.g., -Cl) or donating (-OH) groups. Vary dimethylamino positioning (C2 vs. C4).

- Biological Testing : Compare IC₅₀ values across analogs in kinase inhibition assays. Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions.

- Data Analysis : Apply multivariate regression to identify critical substituents (e.g., methoxy enhances lipophilicity; dimethylamino stabilizes H-bonding) .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Docking Workflow : Prepare the compound’s 3D structure (Open Babel), then dock into target proteins (e.g., EGFR kinase PDB: 1M17) using AutoDock. Set grid parameters to cover the ATP-binding site.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.

- Free Energy Calculations : Use MM-PBSA to estimate ΔG binding, prioritizing analogs with predicted ΔG < -8 kcal/mol .

Q. How can researchers investigate the compound’s metabolic stability and potential toxicity in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins. Calculate intrinsic clearance (Cl₋int).

- Toxicity Screening : Use zebrafish embryos (Danio rerio) for acute toxicity (LC₅₀) or HepG2 cells for hepatotoxicity (ALT/LDH release).

- Metabolite ID : Perform UPLC-QTOF-MS to identify Phase I/II metabolites (e.g., demethylation or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.